molecular formula C12H13FO B1592197 4-(3-Fluorophenyl)cyclohexanone CAS No. 40503-87-5

4-(3-Fluorophenyl)cyclohexanone

Cat. No. B1592197
CAS RN: 40503-87-5
M. Wt: 192.23 g/mol
InChI Key: LIAPPURFKRACQO-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenyl)cyclohexanone” is a chemical compound with the CAS Number: 40503-87-5 . It has a molecular weight of 192.23 and its IUPAC name is 4-(3-fluorophenyl)cyclohexanone . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-(3-Fluorophenyl)cyclohexanone” is 1S/C12H13FO/c13-11-3-1-2-10 (8-11)9-4-6-12 (14)7-5-9/h1-3,8-9H,4-7H2 . This indicates the presence of a fluorophenyl group attached to a cyclohexanone ring.


Physical And Chemical Properties Analysis

“4-(3-Fluorophenyl)cyclohexanone” is a solid at room temperature . The compound should be stored in a dry room .

Scientific Research Applications

Molecular Imaging Applications

  • Fluorophores Toxicity and Use in Molecular Imaging : Fluorophores, including compounds related to 4-(3-Fluorophenyl)cyclohexanone, are crucial for in vivo cancer diagnosis through optical imaging. Their toxicity levels vary, with some fluorophores showing considerable cytotoxicity while others, approved by the FDA like indocyanine green and fluorescein, are more studied and understood. The toxic doses are generally higher than those used in molecular imaging, indicating a potential safe application threshold for patient diagnostics (Alford et al., 2009).

Explosives Detection

  • Use of Canines and Chemical Detectors for Explosives : Studies have identified active volatile odor signature chemicals from explosives, including cyclohexanone, which is structurally similar to 4-(3-Fluorophenyl)cyclohexanone. These findings underscore the importance of such compounds in developing detection methods for explosives, highlighting their reliability and versatility in real-time explosive detection compared to instrumental methods (Furton & Myers, 2001).

Chemical Reactions and Material Science

  • Cyclohexane Oxidation : The oxidation of cyclohexane, closely related to the structure of 4-(3-Fluorophenyl)cyclohexanone, is a critical reaction for producing industrial materials like cyclohexanol and cyclohexanone. These compounds serve as the main feedstock for nylon production. Research has explored various catalysts and conditions to optimize the yield and selectivity of this oxidation process, emphasizing the importance of such chemical reactions in industrial applications (Abutaleb & Ali, 2021).

Photocatalysis

  • g-C3N4-Based Photocatalysts : The study of g-C3N4-based photocatalysts, which may involve reactions with cyclohexanone derivatives, underscores the potential for these materials in environmental applications, solar fuel production, and pollutant degradation. These photocatalysts exhibit unique physicochemical properties conducive to various reduction and oxidation reactions under light irradiation, showcasing the broad utility of chemical compounds in sustainability efforts (Wen et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-(3-fluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAPPURFKRACQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596807
Record name 4-(3-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)cyclohexanone

CAS RN

40503-87-5
Record name 4-(3-Fluorophenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40503-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound (18) (61.9 g), formic acid (120 g) and toluene (120 ml) were put in a reaction vessel under a nitrogen atmosphere, heated under reflux for 3 hours, and cooled slowly to room temperature. Water (300 ml) and toluene (300 ml) were added and mixed thereto. The mixture was allowed to stand until it had separated into two phases, the organic and aqueous phases, and an extractive operation to an organic phase was carried out. The organic phase was fractionated, and washed sequentially with a saturated aqueous solution of sodium hydrogencarbonate and water, and then dried over anhydrous magnesium sulfate. Then the solvent of the solution was distilled off under reduced pressure, and the residue was purified with a fractional operation by means of column chromatography using a mixed solvent of toluene and ethyl acetate (toluene:ethyl acetate=9:1 by volume) as an eluent and silica gel as a stationary phase powder and dried, giving 47.2 g of 4-(3-fluorophenyl)cyclohexanone (19). The yield based on the compound (18) was 93.7%.
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)cyclohexanone
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4-(3-Fluorophenyl)cyclohexanone
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4-(3-Fluorophenyl)cyclohexanone
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4-(3-Fluorophenyl)cyclohexanone
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Reactant of Route 6
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